Ibrutinib dimer
CAS No.:
Cat. No.: VC0204306
Molecular Formula: C₅₀H₄₈N₁₂O₄
Molecular Weight: 880.99
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅₀H₄₈N₁₂O₄ |
---|---|
Molecular Weight | 880.99 |
Introduction
Chemical Identity and Structural Properties
Ibrutinib dimer is a dimeric compound derived from Ibrutinib, a selective and irreversible Bruton's tyrosine kinase (Btk) inhibitor used in the treatment of various forms of leukemia . The dimer possesses a molecular formula of C50H48N12O4 with a molecular weight of approximately 881.0 g/mol . Its Chemical Abstracts Service (CAS) registry number is 2031255-23-7, identifying it as a distinct chemical entity in pharmaceutical research .
The systematic IUPAC name of Ibrutinib dimer is 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one . The compound essentially consists of two Ibrutinib molecules linked together through a specific chemical bond configuration, creating a substantially larger and more complex molecular structure compared to its parent compound.
Physical and Chemical Properties
The physical and chemical properties of Ibrutinib dimer are summarized in Table 1, providing essential information for identification and characterization purposes.
Formation Mechanisms and Pathways
Understanding the formation mechanisms of Ibrutinib dimer is crucial for pharmaceutical development and quality control. Research indicates that this compound predominantly forms as a degradation product during various amorphization processes of Ibrutinib.
Thermal Degradation
The most documented pathway for Ibrutinib dimer formation is through thermal degradation. When Ibrutinib is exposed to elevated temperatures during amorphization processes, particularly in methods such as melt quenching at higher temperatures (e.g., 240°C), the formation of thermal degradation impurities, including Ibrutinib dimer, becomes significant . This thermal degradation affects specific chemical bonds within the Ibrutinib molecule, leading to reactive intermediates that can combine to form the dimeric structure.
Research by various investigators has shown that the quantity, polymerization rate, and structure of this impurity can be regulated by temperature variations during amorphization processes . Specifically, when analyzing samples prepared through melt quenching at different temperatures, higher dimer content was observed in samples processed at 240°C compared to lower temperatures .
Non-Thermal Formation Pathways
Interestingly, while thermal degradation represents the primary formation pathway, research has demonstrated that Ibrutinib dimer can also form through other mechanisms, including chemical decomposition or handling in cold environments . For instance, samples prepared through freeze-drying (lyophilization) showed the presence of Ibrutinib dimer, albeit at significantly lower concentrations compared to those prepared via high-temperature methods .
Table 2 summarizes the relationship between various amorphization methods and the relative formation of Ibrutinib dimer:
Analytical Detection and Characterization
The detection and characterization of Ibrutinib dimer require sophisticated analytical techniques due to its complex structure and potential presence as a minor impurity in pharmaceutical formulations.
Mass Spectrometry Analysis
Mass spectrometry represents one of the most effective methods for detecting and characterizing Ibrutinib dimer. The compound produces a characteristic m/z signal around 881, corresponding to its molecular weight . This distinctive signature enables reliable identification in complex pharmaceutical matrices. In the fragmentation spectrum analysis, Ibrutinib dimer exhibits specific patterns that differ from the parent compound, providing a means for unambiguous identification.
Spectroscopic Techniques
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable insights into the structural characteristics of Ibrutinib and its dimer. Research has shown that thermal treatment of Ibrutinib leads to shifts or elimination of characteristic peaks at wavenumbers of 1651, 1636, 983, 955, and 855 cm−1, which are associated with ν(C═C) or ν(C═O) stretching frequencies . These changes suggest interactions that may be related to dimer formation.
Nuclear Magnetic Resonance (NMR) spectroscopy offers additional structural information. 1H NMR analysis of thermally treated Ibrutinib samples reveals changes in proton signals, particularly at chemical shifts of 3.54, 1.87, 2.22, and 2.45 ppm, which correspond to specific atoms involved in the dimerization process .
Chromatographic Methods
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), provides a powerful tool for separating and quantifying Ibrutinib dimer in pharmaceutical preparations. The dimer typically exhibits a distinct retention time compared to the parent compound, allowing for effective separation and quantification .
Pharmaceutical Significance and Implications
The presence of Ibrutinib dimer in pharmaceutical formulations carries important implications for drug development, manufacturing, and regulatory compliance.
Impact on Drug Properties and Performance
As an impurity, Ibrutinib dimer may potentially influence the physicochemical properties and therapeutic performance of Ibrutinib formulations. Research has indicated that degradation products formed during amorphization can affect critical parameters such as solubility and permeability . The presence of higher molecular weight impurities like Ibrutinib dimer might alter dissolution rates, potentially impacting bioavailability.
Manufacturing and Quality Control Considerations
Understanding the formation conditions of Ibrutinib dimer is essential for developing appropriate manufacturing processes and quality control strategies. The selection of appropriate amorphization methods becomes critical for minimizing impurity formation. Based on the available research, methods such as ball milling or rotavaporation that operate at lower temperatures appear to minimize dimer formation compared to high-temperature techniques like melt quenching at elevated temperatures .
Table 3 outlines potential strategies for controlling Ibrutinib dimer formation during pharmaceutical manufacturing:
Analytical Method Development
The need for accurate detection and quantification of Ibrutinib dimer necessitates the development of robust analytical methods. Recent advances in quality-by-design approaches for reversed-phase HPLC methods have enabled improved estimation of Ibrutinib and its impurities, including the dimer . These methods are essential for ensuring pharmaceutical quality and meeting regulatory requirements for impurity control.
Structure-Activity Relationships
While the primary focus on Ibrutinib dimer has been as an impurity, its structural relationship to the pharmacologically active parent compound raises questions about potential biological activities.
Structural Basis for Dimer Formation
The molecular structure of Ibrutinib contains specific reactive sites that facilitate dimerization under appropriate conditions. The acryloyl group at the piperidine nitrogen represents a key reactive site, potentially participating in reactions that lead to dimer formation . Understanding these structure-reactivity relationships provides insights into the molecular mechanisms underlying dimer formation and may guide strategies for impurity control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume